6-Amino-5-nitropyrimidin-4-ol
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Overview
Description
6-Amino-5-nitropyrimidin-4-ol is an organic compound with the chemical formula C4H4N4O3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5-nitropyrimidin-4-ol typically involves nitration and reduction reactions. One common method starts with 6-amino-4-hydroxypyrimidine, which reacts with concentrated nitric acid under ice-cold conditions to introduce the nitro group at the 5-position . The reaction is typically carried out by stirring the mixture in an ice bath to control the exothermic nature of the nitration process.
Industrial Production Methods: Industrial production of this compound may involve similar nitration and reduction steps but on a larger scale. The process must be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-nitropyrimidin-4-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or chemical reducing agents such as tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Various nucleophiles such as halides or alkoxides in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 6-Amino-5-aminopyrimidin-4-ol.
Substitution: Depending on the nucleophile, products can vary widely, such as 6-substituted amino derivatives.
Oxidation: Oxidized derivatives with altered functional groups.
Scientific Research Applications
6-Amino-5-nitropyrimidin-4-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other materials with specific properties.
Mechanism of Action
The mechanism by which 6-Amino-5-nitropyrimidin-4-ol and its derivatives exert their effects often involves interactions with biological macromolecules such as enzymes or receptors. The nitro and amino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of target proteins, leading to various biological effects .
Comparison with Similar Compounds
2-Aminopyrimidin-4(3H)-one: Another pyrimidine derivative with similar structural features but different functional groups.
5-Amino-2-nitropyrimidin-4-ol: A positional isomer with the nitro group at the 2-position instead of the 5-position.
6-Amino-5-cyanopyrimidin-4-ol: A derivative with a cyano group instead of a nitro group.
Uniqueness: 6-Amino-5-nitropyrimidin-4-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for synthesizing derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
4-amino-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O3/c5-3-2(8(10)11)4(9)7-1-6-3/h1H,(H3,5,6,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOLJQIRPDJLKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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